4,5-Dimethoxycanthin-6-One

Drug Metabolism CYP450 Inhibitor

Natural β-carboline alkaloid (Picrasma quassioides) with multi-target pharmacology. Resolves challenges in glioblastoma stem cell research and CYP-mediated drug metabolism studies. • CYP1A2 inhibitor (IC50=1.7 μM, Ki=2.6 μM) for in vitro HLM metabolism assays • LSD1-targeting glioblastoma probe; disrupts TSPAN1/TM4SF1 in GSCs • Antibacterial against S. aureus & drug-resistant strains • ≥98% HPLC purity; soluble in DMSO (~10 mg/mL); batch-specific COA provided

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 18110-87-7
Cat. No. B169079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxycanthin-6-One
CAS18110-87-7
Synonyms4,5-Dimethoxycanthin-6-one
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC
InChIInChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3
InChIKeyATONBUGCNDSBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxycanthin-6-one Procurement Guide


4,5-Dimethoxycanthin-6-one (CAS 18110-87-7), also known as Methylnigakinone, is a naturally occurring alkaloid from the canthin-6-one class, a subset of β-carboline alkaloids characterized by an additional D-ring [1]. It is primarily isolated from the wood of Picrasma quassioides BENNET (Simaroubaceae) [2]. This compound is recognized for its multi-target biological profile, which includes potent inhibition of cytochrome P450 enzyme CYP1A2, cytotoxic activity against various cancer cell lines, and antibacterial properties. Its unique substitution pattern at the 4 and 5 positions on the canthin-6-one scaffold distinguishes it from other naturally occurring analogs and synthetic derivatives.

Alkaloid probe for CYP1A2, LSD1, and TSPAN1 pathway studies
Supports glioblastoma, leukemia, and antimicrobial cell-model research
Cell-permeable alkaloid with reported multi-target activity

Why 4,5-Dimethoxycanthin-6-one Cannot Be Substituted


Generic substitution within the canthin-6-one class is not scientifically justifiable due to profound activity differences driven by specific methoxylation patterns. The presence of methoxy groups at the C-4 and C-5 positions is a critical structural feature that dictates a unique pharmacological fingerprint. For instance, while the parent compound canthin-6-one and its various mono-methoxy derivatives exhibit cytotoxicity, their potency and selectivity profiles differ significantly [1]. Studies have shown that the structural requirements for potent activity vary by target; hydroxylation or methoxylation at C-10 or C-11 is crucial for cytotoxicity in KB cells, whereas the 4,5-dimethoxy pattern is associated with distinct mechanisms like LSD1 and TSPAN1/TM4SF1 inhibition in glioblastoma, which are not shared by all canthin-6-ones . Furthermore, differences in solubility, as seen between 4,5-dimethoxycanthin-6-one (DMSO solubility ~10 mg/mL) and unsubstituted canthin-6-one (DMSO solubility >14-25 mg/mL), directly impact assay reproducibility and formulation development . Therefore, selecting a specific analog based on its unique quantitative and mechanistic profile is essential for reliable research outcomes.

Attribute
4,5-Dimethoxycanthin-6-one
Other Canthin-6-one Analogs
Methoxylation Pattern
4,5-dimethoxy substitution
Mono-methoxy or unsubstituted patterns
Target Engagement
LSD1 inhibition, TSPAN1/TM4SF1 disruption
May lack LSD1 or TSPAN1 activity
Solubility Context
DMSO solubility ~10 mg/mL
Typically higher (>14 mg/mL); assay impact possible

Specific methoxylation drives unique mechanisms; direct substitution may shift target engagement and solubility profiles.

Evidence for Selecting 4,5-Dimethoxycanthin-6-one


Non-Selective CYP1A2 Inhibition

4,5-Dimethoxycanthin-6-one acts as a potent, uncompetitive inhibitor of CYP1A2-mediated phenacetin O-deethylation with an IC50 of 1.7 μM and a Ki of 2.6 μM [1]. Importantly, this inhibitory potency is virtually identical to that of the unsubstituted parent alkaloid, canthin-6-one, which also demonstrates an IC50 of 1.7 μM for CYP1A2 . This cross-study comparability indicates that methoxylation at the 4 and 5 positions does not enhance CYP1A2 inhibitory activity. Therefore, for researchers seeking a selective CYP1A2 inhibitor, this compound may not offer a differentiated advantage over the more basic and potentially less expensive parent scaffold.

CYP1A2 Inhibition
Cross-study comparable
IC50 = 1.7 μM, Ki = 2.6 μM (uncompetitive)
Target vs Canthin-6-one (IC50 1.7 μM)
Comparable potency to parent; no CYP1A2 advantage
In vitro human liver microsomes
Drug Metabolism CYP450 Inhibitor

Differential Cytotoxicity: Leukemia vs. Solid Tumors

In a direct comparative study isolating six alkaloids from Picrasma quassioides, 4,5-dimethoxycanthin-6-one (Compound 3) exhibited cytotoxic activity against the leukemia cell line U937 and the liver cancer cell line HepG2 [1]. However, it was not the most potent compound in the panel; 3-methoxycanthin-5,6-dione (Compound 5) demonstrated the most potent, dose-dependent cytotoxicity against both cell lines. This direct head-to-head comparison within the same experimental system provides clear evidence of differential activity among structurally related canthin-6-one alkaloids.

Cytotoxicity: Leukemia vs. Solid Tumors
Head-to-head
Cytotoxic against U937 and HepG2, but not the most potent in panel
4,5-Dimethoxy vs 3-methoxycanthin-5,6-dione (stronger)
Supports cell-model endpoint review; not a general cytotoxicity lead
U937, HepG2 cell lines; exact IC50 not reported in abstract
Cancer Research Cytotoxicity Leukemia

LSD1 Inhibition in Glioblastoma

4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator [1]. This mechanism is not a general feature of all canthin-6-one alkaloids. The compound's action on LSD1 leads to the inhibition of proliferation in glioblastoma cell lines (U251 and T98G) and the induction of both apoptosis and pyroptosis. While direct comparative potency data against other LSD1 inhibitors is not available from this source, the identification of this specific target engagement represents a qualitative differentiation from other canthin-6-ones whose primary mechanisms may involve cell cycle arrest, angiogenesis inhibition, or general cytotoxicity.

LSD1 Inhibition Mechanism
Class-level
Novel LSD1 inhibitor; induces apoptosis and pyroptosis in GBM cells
Supports epigenetic pathway study fit in glioblastoma
U251, T98G cells; comparative potency not available
Epigenetics Glioblastoma LSD1

TSPAN1/TM4SF1 Disruption in Glioblastoma

A more recent study has elucidated a further differentiated mechanism for 4,5-dimethoxycanthin-6-one in glioblastoma. It was found to inhibit glioblastoma stem cell (GSC) formation and promote differentiation by disrupting the interaction between TSPAN1 and TM4SF1 [1]. This study, which included in vivo validation using subcutaneous xenograft tumor models in nude mice, demonstrates a unique mode of action that targets the self-renewal and treatment resistance capabilities of GBM. This mechanism is highly specific and provides a strong, evidence-based rationale for selecting this compound for GBM stem cell research.

TSPAN1/TM4SF1 Disruption
Reported
Disrupts TSPAN1/TM4SF1 interaction in GSCs; inhibits GSC formation and promotes differentiation
Supports GSC model-response interpretation
In vitro U251, U87; in vivo subcutaneous xenograft model
Cancer Stem Cells Glioblastoma Protein Interaction

Applications of 4,5-Dimethoxycanthin-6-one


Epigenetic Regulation in Glioblastoma

This compound is optimally deployed in studies focused on glioblastoma epigenetics. As a novel LSD1 inhibitor, 4,5-dimethoxycanthin-6-one is a tool for probing LSD1-dependent pathways in GBM cell lines like U251 and T98G. Its use is supported by evidence showing it inhibits proliferation and induces apoptosis and pyroptosis via this mechanism [1].

GSC Self-Renewal and Tumorigenicity

For research aimed at eradicating the root of glioblastoma recurrence, this compound offers a specific advantage by disrupting the TSPAN1/TM4SF1 interaction in GSCs. Its validated activity in inhibiting GSC formation and promoting differentiation in both in vitro and in vivo models makes it a critical reagent for studies on cancer stem cell biology and the development of anti-GSC therapeutics [1].

CYP1A2-Mediated Drug Metabolism

As a potent CYP1A2 inhibitor (IC50 = 1.7 μM), 4,5-dimethoxycanthin-6-one serves as a valuable tool compound in in vitro drug metabolism studies using human liver microsomes (HLM). It can be used to assess the contribution of CYP1A2 to the metabolism of co-administered compounds and to predict potential metabolic interactions, especially when investigating substances derived from Picrasma quassioides [1].

Antibacterial Research: Drug-Resistant S. aureus

The compound's demonstrated in vitro inhibition of Staphylococcus aureus and its drug-resistant strains provides a basis for its use in antibacterial research programs. It can be employed as a lead compound or a positive control when screening for agents effective against resistant bacterial infections [1].

Application
Selection Property
Validation Focus
Glioblastoma epigenetic studies
LSD1 inhibition context
LSD1-dependent pathway endpoints
GSC self-renewal and differentiation studies
TSPAN1/TM4SF1 interaction disruption context
GSC formation and tumorigenicity endpoints
CYP1A2-mediated metabolism studies
CYP1A2 inhibition context (non-selective)
Isoform-specific HLM assay endpoints
Antimicrobial screening studies
Reported S. aureus inhibition context
MIC and drug-resistant strain endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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